molecular formula C8H11NO4S B14834527 N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide

N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide

Cat. No.: B14834527
M. Wt: 217.24 g/mol
InChI Key: RTWHWKIURMUYAG-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide: is an organic compound characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

  • N-(2-Methoxyphenyl)methanesulfonamide
  • N-(4-amino-2-methoxyphenyl)methanesulfonamide
  • N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide

Comparison:

  • N-(2-Methoxyphenyl)methanesulfonamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
  • N-(4-amino-2-methoxyphenyl)methanesulfonamide: Contains an amino group, which can introduce different chemical reactivity and biological activity.
  • N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide: Similar structure but with a different position of the hydroxy group, potentially leading to variations in chemical and biological properties.

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

N-(2-hydroxy-6-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-13-7-5-3-4-6(10)8(7)9-14(2,11)12/h3-5,9-10H,1-2H3

InChI Key

RTWHWKIURMUYAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1NS(=O)(=O)C)O

Origin of Product

United States

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